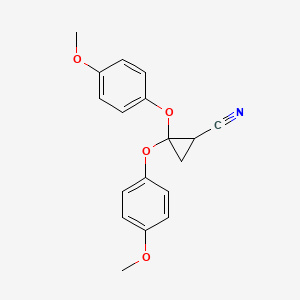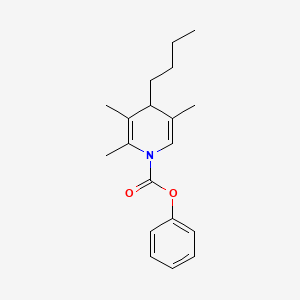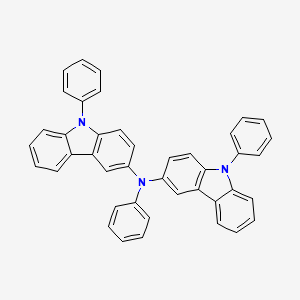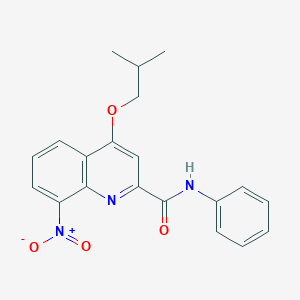
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is a complex organic compound with a unique structure that includes a quinoline backbone, a carboxamide group, and various substituents such as a 2-methylpropoxy group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as phenylamine, under suitable conditions.
Substitution with 2-Methylpropoxy Group:
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline backbone can intercalate with DNA, affecting its replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-Quinolinecarboxamide, 8-amino-4-(2-methylpropoxy)-N-phenyl-
- N-(4-methylphenyl)-2-quinolinecarboxamide
- N-[(4-iodophenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Uniqueness
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is unique due to the presence of both the nitro group and the 2-methylpropoxy group, which confer distinct chemical and biological properties
特性
CAS番号 |
877869-02-8 |
|---|---|
分子式 |
C20H19N3O4 |
分子量 |
365.4 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-8-nitro-N-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)12-27-18-11-16(20(24)21-14-7-4-3-5-8-14)22-19-15(18)9-6-10-17(19)23(25)26/h3-11,13H,12H2,1-2H3,(H,21,24) |
InChIキー |
CXSJMQPMFUYEQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



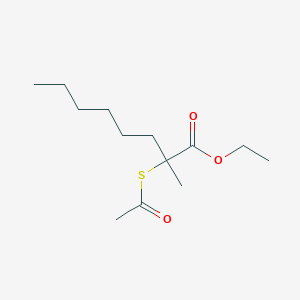
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
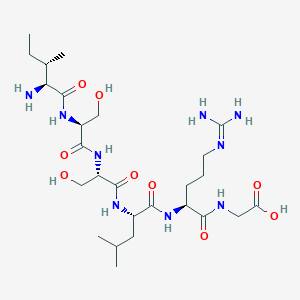
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
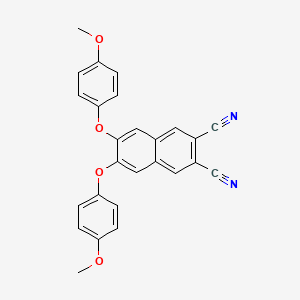
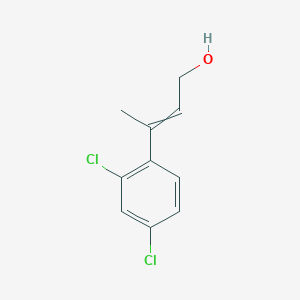
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
